molecular formula C32H51N3O9 B1359436 (9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate CAS No. 1025796-30-8

(9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate

Cat. No. B1359436
M. Wt: 621.8 g/mol
InChI Key: SOIPTPWFOKETMG-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate is a useful research compound. Its molecular formula is C32H51N3O9 and its molecular weight is 621.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Medically Important Chelators : One application of similar compounds is in the synthesis of medically important DO3A and DOTA metal chelators. For example, 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane serves as an intermediate in the preparation of these chelators. The synthesis and properties of such intermediates have been studied, highlighting their role in medical applications (Jagadish et al., 2011).

Reactivity Studies

  • Investigating Epoxyhydroxylinoleic Acid Derivatives : Compounds with tert-butyl groups, such as tert-butyl (9R,10S,11E,13S)-9, 10-epoxy-13-hydroxy-11-octadecenoate, have been studied for their reactivity towards lysine moieties. Such studies help understand the interactions between proteins and lipid oxidation products (Lederer et al., 1999).

Development of Reagents

  • Development of tert-Butylating Reagents : The development of new tert-butylating reagents, such as 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu), is another application. These reagents are used for the tert-butylation of alcohols and carboxylic acids, demonstrating the versatility of tert-butylated compounds in synthetic chemistry (Yamada et al., 2016).

Gel Formation and Microstructure Analysis

  • Organogelating Behavior of Diphenylalanine-based Hexaamide : The ability of certain tri-tert-butylates to form organogels in various organic solvents has been studied. These compounds can exhibit different xerogel morphologies based on the solvent used, contributing to the understanding of microstructures in gel systems (Petrov et al., 2021).

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity of Derivatives : Research has been conducted on the synthesis and antimicrobial activity of certain tert-butyl carbazate derivatives. Such studies highlight the potential of tert-butylated compounds in developing new antimicrobial agents (Ghoneim & Mohamed, 2013).

Exploration of Molecular Structures and Properties

  • Molecular Structure and Magnetic Properties : The structure and magnetic properties of organic triradicals with tert-butyl groups, such as 1,3,5-tris{p-(N-oxy-N-tert-butylamino)phenyl}benzene, have been examined to understand their magnetic interactions and structural features. This research helps in the development of materials with specific magnetic properties (Hayami & Inoue, 1999).

Light Emitting Applications

  • Development of Blue Light Emitters : The design and synthesis of star-shaped molecules with tert-butyl groups, like 1,3,5-tris(5-(4-(3,6-di-tert-butylcarbazol-9-yl)phenyl)-1,3,4-oxadiazol-2-yl)benzene, have been explored for their application in light-emitting devices. These molecules exhibit high quantum efficiency and stability, making them suitable for use in electronic displays and lighting (He et al., 2015).

Enhancing Cognitive Properties

  • Cognition Enhancing Properties : Research into compounds like 3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)pyrazolo[1,5-d][1,2,4]triazine has shown potential in enhancing cognitive performance. This demonstrates the application of tert-butylated compounds in neuroscience and pharmacology (Chambers et al., 2004).

Scavenging and Protein Binding

  • Free Radical Scavenging and Protein Binding : Studies on compounds like tri-o-tolyl benzene-1,3,5-tricarboxylate and its derivatives show their capacity to act as antioxidants and bind proteins. This research is crucial for understanding the interaction between such compounds and biological systems, potentially leading to new therapeutic agents (Makawana & Singh, 2020).

properties

IUPAC Name

ditert-butyl (2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoylamino]pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H51N3O9/c1-30(2,3)42-25(36)19-18-24(27(38)44-32(7,8)9)35-28(39)34-23(26(37)43-31(4,5)6)17-13-14-20-33-29(40)41-21-22-15-11-10-12-16-22/h10-12,15-16,23-24H,13-14,17-21H2,1-9H3,(H,33,40)(H2,34,35,39)/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIPTPWFOKETMG-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H51N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate
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(9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate
Reactant of Route 3
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(9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate
Reactant of Route 4
Reactant of Route 4
(9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate
Reactant of Route 5
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(9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate
Reactant of Route 6
Reactant of Route 6
(9S,13S)-Tri-tert-butyl 3,11-dioxo-1-phenyl-2-oxa-4,10,12-triazapentadecane-9,13,15-tricarboxylate

Citations

For This Compound
3
Citations
AK Pearce, BE Rolfe, PJ Russell, BWC Tse… - Polymer …, 2014 - pubs.rsc.org
Theranostics offers an improved treatment strategy for prostate cancer by facilitating simultaneous targeting of tumour cells with subsequent drug delivery and imaging. In this report we …
Number of citations: 68 pubs.rsc.org
B Tse… - 2017 - apps.dtic.mil
Kallikrein-related peptidase 4 KLK4 is a rational therapeutic target for prostate cancer PCa as it is up-regulated in both localised and bone metastatic tissue, and has been reported to …
Number of citations: 2 apps.dtic.mil
V Böhmer - 2020 - research.rug.nl
Positron emission tomography (PET) is one of the main medical imaging techniques and is instrumental in diagnosis of numerous diseases in the fields of neuroscience, cardiology and …
Number of citations: 0 research.rug.nl

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